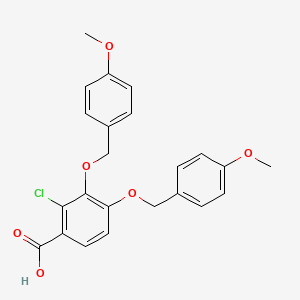

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

Description

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid (CAS: 137054-46-7) is a synthetic benzoic acid derivative featuring a chlorine substituent at the 2-position and two 4-methoxybenzyl (PMB) ether groups at the 3- and 4-positions. It is primarily used as a pharmaceutical intermediate, with commercial availability at 99% purity for research and industrial applications . The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxybenzyl) groups, influencing its reactivity and physicochemical properties. Its synthesis typically involves PMB protection of hydroxyl groups followed by chlorination and acid formation steps, though exact protocols are proprietary .

Properties

IUPAC Name |

2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO6/c1-27-17-7-3-15(4-8-17)13-29-20-12-11-19(23(25)26)21(24)22(20)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVKBLBTFICAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including esterification, chlorination, and purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is a complex organic compound with the molecular formula and a molecular weight of 428.87 g/mol. It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

- Industry It is used in the production of specialty chemicals and materials with specific properties.

The compound's structure features a chloro group and two methoxybenzyl ether functionalities, which are crucial for its biological interactions and activities. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro and methoxybenzyl groups enhance its reactivity and binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic markers. Further research is needed to elucidate its efficacy across different cancer types.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Key Observations :

- Chlorine vs.

- PMB Ethers: The PMB groups in 137054-46-7 and 2,3-bis((4-methoxybenzyl)oxy)benzoic acid improve stability against oxidation compared to unprotected phenolic acids like caffeic acid .

- Alkyl vs. Aryl Ethers : 4-Butoxy-3,5-dichlorobenzoic acid (alkyl ether) has a lower melting point (98–99°C) than aryl ether analogues, likely due to reduced crystallinity .

Physicochemical Properties

| Property | This compound | 4-Butoxy-3,5-dichlorobenzoic acid | Caffeic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 261.02 | 180.16 |

| Solubility | Likely low in water; high in DCM, acetone | Soluble in organic solvents | Moderate in water |

| Stability | High (PMB protection) | Moderate | Low (oxidizes readily) |

Biological Activity

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C23H21ClO6

- Molecular Weight : 428.87 g/mol

- CAS Number : 137054-46-7

The compound's structure features a chloro group and two methoxybenzyl ether functionalities, which are crucial for its biological interactions and activities .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 4-methoxybenzyl alcohol under controlled conditions. The process may include steps such as esterification and chlorination to achieve high yield and purity .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro and methoxybenzyl groups enhance its reactivity and binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic markers. Further research is needed to elucidate its efficacy across different cancer types .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to or derived from this compound:

- Immunomodulatory Effects : A related compound demonstrated the ability to increase CD4+ regulatory T-cell populations in LPS-induced inflammation models, suggesting potential applications in immunotherapy .

- Occupational Exposure Studies : Research on similar compounds has highlighted the importance of monitoring exposure levels in occupational settings due to potential sensitization effects .

- Pharmacokinetics : Studies on analogs have provided insights into their pharmacokinetic profiles, including absorption rates and half-life, which are critical for understanding their therapeutic windows .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Induces apoptosis; effective against bacteria |

| 2-Chloro-3,4-dimethoxybenzoic acid | Moderate Antimicrobial | Less effective than methoxybenzyl derivative |

| 2-(3-(chloromethyl)benzoyloxy)benzoic Acid | Immunomodulatory | Increases Treg populations in inflammation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via sequential etherification and chlorination. A common approach involves protecting the hydroxyl groups of 3,4-dihydroxybenzoic acid with 4-methoxybenzyl (PMB) groups using PMB chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by chlorination at the 2-position using POCl₃. Optimization includes:

- Temperature control (45–60°C) to minimize side reactions .

- Purification via column chromatography (hexane/EtOH gradients) to isolate intermediates .

- Yield improvements by increasing equivalents of PMB chloride (1.5–2.0 equiv.) and extending reaction times to 12–24 hours .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals between δ 6.8–7.4 ppm (split into multiplets due to PMB substituents) and methoxy singlet(s) at δ ~3.8 ppm. The absence of hydroxyl protons confirms successful protection .

- 13C NMR : Look for carbonyl (C=O) at ~167 ppm and PMB-O carbons at ~55–60 ppm .

- LC-MS : Use reverse-phase chromatography (C18 column) with ESI+ to detect [M+H]+ ions. Theoretical m/z: 489.1 (C₂₉H₂₅ClO₆) .

Q. What are the solubility properties of this compound, and how do they influence solvent selection in reactions?

- Methodological Answer : The compound exhibits limited water solubility due to its hydrophobic PMB groups. Optimal solvents include DMF, DMSO, and dichloromethane. For reactions requiring polar aprotic conditions, DMF is preferred, while dichloromethane is suitable for acid-catalyzed steps. Solubility testing via gravimetric analysis (e.g., 5 mg/mL in DMF at 25°C) is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing this compound?

- Methodological Answer :

- Signal Overlap : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping aromatic protons .

- Impurity Identification : Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Cross-validate with LC-MS to detect byproducts (e.g., incomplete PMB protection) .

- Deuterated Solvent Effects : Confirm solvent choice (DMSO-d₆ vs. CDCl₃) to avoid peak broadening, especially for acidic protons .

Q. What strategies are effective in improving the stability of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Keep in sealed, amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the PMB groups .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include free benzoic acid derivatives .

- Lyophilization : For long-term storage, lyophilize the compound after dissolving in tert-butanol to form a stable amorphous solid .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., PMB deprotection energetics). Compare computed activation energies with experimental kinetic data .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays to correlate binding affinity with substituent effects .

- pKa Estimation : Apply ChemAxon or SPARC tools to predict acidic/basic sites, guiding pH-dependent reaction optimization .

Data Contradiction Analysis

Example Scenario : Conflicting melting points (reported 180–182°C vs. 217–220°C in literature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.